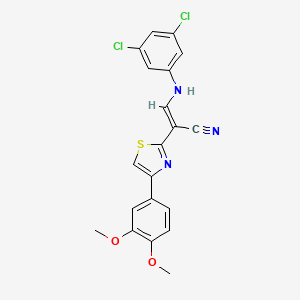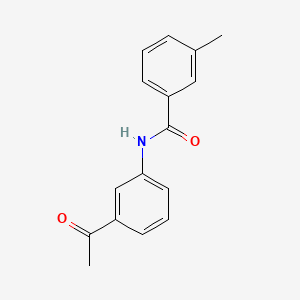![molecular formula C17H17NO3 B2962350 N-[[4-(3-Methoxyphenyl)phenyl]methyl]oxirane-2-carboxamide CAS No. 2411229-62-2](/img/structure/B2962350.png)
N-[[4-(3-Methoxyphenyl)phenyl]methyl]oxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(3-Methoxyphenyl)phenyl]methyl]oxirane-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MOCR or Mocarhodopsin, which is a derivative of rhodopsin, a protein found in the retina of the eye. Mocarhodopsin has been studied extensively for its ability to act as a photoswitchable protein that can be used to control cellular processes with light.
Wirkmechanismus
Mocarhodopsin works by binding to a specific molecule called retinal, which is found in the retina of the eye. When light hits the retinal, it undergoes a conformational change, which triggers a series of biochemical reactions that ultimately lead to the activation of the protein. This activation can be used to control cellular processes with light.
Biochemical and Physiological Effects:
Mocarhodopsin has been shown to have a variety of biochemical and physiological effects, including the control of ion channels, G protein-coupled receptors, and enzymes. These effects can be used to study the function of these proteins and to develop new drugs that target them.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Mocarhodopsin in scientific research is its ability to be controlled with light. This allows for precise control of cellular processes and the ability to study the function of specific proteins in real-time. However, one limitation of using Mocarhodopsin is that it requires the use of specialized equipment and techniques, which can be expensive and time-consuming.
Zukünftige Richtungen
There are numerous future directions for research involving Mocarhodopsin, including the development of new optogenetic tools, the study of neural circuits involved in behavior and disease, and the development of new drugs that target specific proteins. Additionally, the use of Mocarhodopsin in protein engineering and drug discovery has the potential to revolutionize these fields and lead to the development of new therapies for a variety of diseases.
Synthesemethoden
Mocarhodopsin can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase synthesis, and recombinant protein expression. The most commonly used method is recombinant protein expression, which involves the use of genetic engineering techniques to produce the protein in a host organism. This method allows for the production of large quantities of the protein, which is essential for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
Mocarhodopsin has numerous potential applications in scientific research, including optogenetics, protein engineering, and drug discovery. Optogenetics is a field of research that involves the use of light to control cellular processes. Mocarhodopsin can be used as a photoswitchable protein to control the activity of neurons and other cells with light. This technique has been used to study the neural circuits involved in behavior, memory, and disease.
Eigenschaften
IUPAC Name |
N-[[4-(3-methoxyphenyl)phenyl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-15-4-2-3-14(9-15)13-7-5-12(6-8-13)10-18-17(19)16-11-21-16/h2-9,16H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDIUHUHGDFKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)CNC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(3-Methoxyphenyl)phenyl]methyl]oxirane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide](/img/structure/B2962267.png)
![1'-((5-fluoro-2-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2962268.png)

![(2,4-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2962273.png)



![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-cyclopent-3-en-1-ylmethanone](/img/structure/B2962279.png)

![1-(3,4-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2962281.png)

![9-(3,4-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962287.png)
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2962288.png)
